molecular formula C21H25N3O2 B2372374 N-Methyl-4-phenyl-N-(1-pyridin-2-ylazetidin-3-yl)oxane-4-carboxamide CAS No. 2415533-02-5

N-Methyl-4-phenyl-N-(1-pyridin-2-ylazetidin-3-yl)oxane-4-carboxamide

Cat. No.: B2372374
CAS No.: 2415533-02-5
M. Wt: 351.45
InChI Key: RBYINCVAAJNBSA-UHFFFAOYSA-N
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Description

N-Methyl-4-phenyl-N-(1-pyridin-2-ylazetidin-3-yl)oxane-4-carboxamide: is a synthetic organic compound with the molecular formula C21H25N3O2 and a molecular weight of 351.45 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-4-phenyl-N-(1-pyridin-2-ylazetidin-3-yl)oxane-4-carboxamide typically involves multi-step organic reactions. The general synthetic route includes:

    Formation of the Azetidine Ring: This step involves the cyclization of appropriate precursors to form the azetidine ring.

    Introduction of the Pyridine Moiety: The pyridine ring is introduced through nucleophilic substitution or coupling reactions.

    Oxane Ring Formation: The oxane ring is formed via cyclization reactions involving appropriate diol or epoxide precursors.

    Final Coupling and Methylation: The final step involves coupling the intermediate compounds and methylation to obtain the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-4-phenyl-N-(1-pyridin-2-ylazetidin-3-yl)oxane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with varying functional groups.

Scientific Research Applications

N-Methyl-4-phenyl-N-(1-pyridin-2-ylazetidin-3-yl)oxane-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

    Materials Science: Use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-Methyl-4-phenyl-N-(1-pyridin-2-ylazetidin-3-yl)oxane-4-carboxamide involves interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-4-phenyl-N-(1-pyrazin-2-ylazetidin-3-yl)oxane-4-carboxamide
  • N-Methyl-4-phenyl-N-(1-pyridin-2-ylazetidin-3-yl)oxane-4-carboxamide

Uniqueness

This compound is unique due to its specific combination of structural features, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-methyl-4-phenyl-N-(1-pyridin-2-ylazetidin-3-yl)oxane-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2/c1-23(18-15-24(16-18)19-9-5-6-12-22-19)20(25)21(10-13-26-14-11-21)17-7-3-2-4-8-17/h2-9,12,18H,10-11,13-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBYINCVAAJNBSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=CC=CC=N2)C(=O)C3(CCOCC3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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